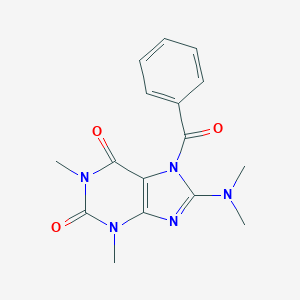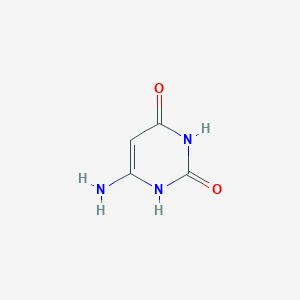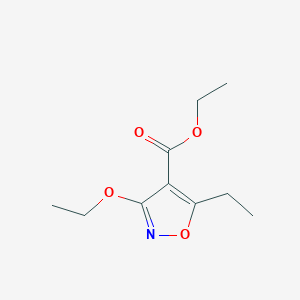
2-(2-Methylpyridin-3-yl)ethanol
Übersicht
Beschreibung
“2-(2-Methylpyridin-3-yl)ethanol” is a chemical compound with the molecular formula C8H11NO . It is also known by other names such as “2-(2-methylpyridin-3-yl)ethan-1-ol” and "3-Pyridineethanol,2-methyl-" .
Molecular Structure Analysis
The molecular structure of “2-(2-Methylpyridin-3-yl)ethanol” can be represented by the InChI codeInChI=1S/C8H11NO/c1-7-8(4-6-10)3-2-5-9-7/h2-3,5,10H,4,6H2,1H3 . The Canonical SMILES representation is CC1=C(C=CC=N1)CCO . Physical And Chemical Properties Analysis
The molecular weight of “2-(2-Methylpyridin-3-yl)ethanol” is 137.18 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 2 . The exact mass is 137.084063974 g/mol . The topological polar surface area is 33.1 Ų . The compound has a heavy atom count of 10 .Wissenschaftliche Forschungsanwendungen
Chemosensor Development
2-(2-Methylpyridin-3-yl)ethanol and its derivatives have been explored for their potential in developing chemosensors. For example, a compound synthesized using a related structure demonstrated selective chemosensor abilities for detecting Eu3+ ions, applicable in environmental and medical contexts (Chen Qiu, 2012).
Polymer Chemistry
In polymer chemistry, derivatives of 2-(2-Methylpyridin-3-yl)ethanol, such as 2-(pyridin-2-yl)ethanol, have been used as protecting groups for methacrylic acid in polymerization processes. This demonstrates its utility in creating and manipulating polymers for various applications (Marios Elladiou & C. S. Patrickios, 2012).
Supramolecular Chemistry
Research into supramolecular chemistry has utilized compounds similar to 2-(2-Methylpyridin-3-yl)ethanol. Studies on copper(II) halides incorporating similar structures revealed insights into hydrogen-bonded supramolecular architectures, important for understanding molecular interactions and design (Unchulee Suksangpanya et al., 2004).
Antimicrobial Activity
Investigations into antimicrobial applications have also been conducted. For instance, a study on silver complexes incorporating a related structure found significant activity against certain bacteria and yeasts, highlighting potential medicinal applications (M. Abu-Youssef et al., 2010).
Water Oxidation Catalysis
Compounds related to 2-(2-Methylpyridin-3-yl)ethanol have been utilized in the development of catalysts for water oxidation, an essential reaction in artificial photosynthesis and renewable energy applications (R. Zong & R. Thummel, 2005).
Fluorescent Probes
Research in the creation of fluorescent probes has employed derivatives of 2-(2-Methylpyridin-3-yl)ethanol. For example, a study on the selective detection of Al3+ ions in physiological pH ranges used a related compound, highlighting its use in biological and chemical sensing applications (A. Banerjee et al., 2012).
Eigenschaften
IUPAC Name |
2-(2-methylpyridin-3-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-7-8(4-6-10)3-2-5-9-7/h2-3,5,10H,4,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFPDJTXHKIFPNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50296315 | |
| Record name | 3-pyridineethanol, 2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50296315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methylpyridin-3-yl)ethanol | |
CAS RN |
1977-05-5 | |
| Record name | NSC108775 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108775 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-pyridineethanol, 2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50296315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-methylpyridin-3-yl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-(Trifluoromethyl)imidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid](/img/structure/B116296.png)










